N-(9-octadecenyl)-1,3-propylenediamine

Description

Historical Trajectories and Foundational Studies of N-substituted Diamines

The scientific inquiry into diamine compounds has a rich history, initially driven by their fundamental role in coordination chemistry and polymer science. Diamines, organic molecules containing two amine functional groups, were recognized early on for their ability to act as bidentate ligands and as crucial monomers for condensation reactions. Foundational work in the mid-20th century explored the synthesis and properties of various N-substituted diamines, establishing a basis for their future applications.

The development of diamines such as 1,6-diaminohexane was a pivotal moment in materials science, leading to the creation of polyamides like Nylon. Concurrently, research into N-alkylated diamines began to uncover their potential in other areas. Studies on N-alkylated cyclic diamines, for instance, investigated their interactions with DNA and potential pharmacological activities. mdpi.com This foundational research demonstrated that modifying the structure of diamines by substituting the nitrogen atoms could lead to compounds with tailored properties for specific applications, from stereoselective organic synthesis to chemotherapy. mdpi.com

Academic Significance and Research Gaps for N-(9-octadecenyl)-1,3-propylenediamine

While this compound has a long history of industrial use, its significance in academic research has become more pronounced in recent years, particularly in the fields of materials science and nanotechnology. Its unique molecular structure makes it an effective agent for controlling the formation of complex nanostructures. Recent studies have highlighted its role as a critical capping and structure-directing agent in the aqueous-phase synthesis of core-shell mesoporous nanospheres, demonstrating its value in creating advanced materials with precise architectures. Furthermore, its efficacy as a corrosion inhibitor is the subject of detailed electrochemical investigations, which provide fundamental insights into its film-forming properties and protective mechanisms at metal-solution interfaces.

Despite these applications, a notable research gap exists between its widespread industrial use and its fundamental academic exploration. The bulk of available literature focuses on its application as an emulsifier, dispersant, and anti-corrosion agent in commercial formulations. researchgate.net There is significant potential for further academic investigation into the self-assembly properties of this compound. For example, a deeper understanding of how it forms micelles or vesicles could lead to novel applications in targeted drug delivery or the controlled release of agricultural chemicals. Another emerging research front is the incorporation of this diamine into polymers to create "smart" or stimuli-responsive materials that can alter their properties in response to environmental changes. The exploration of its use in advanced polymer systems, such as non-isocyanate polyurethanes (NIPUs), also represents a promising direction for future academic research. acs.org

Positioning of this compound in the Context of Long-Chain Aliphatic Amines

This compound is a quintessential example of a long-chain aliphatic amine, a class of compounds typically defined by the presence of at least one alkyl chain with eight or more carbon atoms. whamine.com These molecules are often derived from natural sources such as vegetable oils and animal fats, with the "oleyl" group in the subject compound originating from oleic acid, an 18-carbon monounsaturated fatty acid. researchgate.netwhamine.com This bio-based origin is increasingly relevant in the context of sustainable chemistry.

The defining characteristic of this compound within this class is its dual functionality. It combines a long, nonpolar, hydrophobic oleyl tail with a polar, hydrophilic 1,3-propylenediamine head. This amphiphilic nature is the source of its potent surfactant properties. Unlike a simple long-chain monoamine (e.g., oleylamine), the presence of two amine groups in the head provides multiple sites for interaction, enhancing its ability to adsorb at interfaces, emulsify immiscible liquids, and form protective films on surfaces. wikipedia.org Compared to a short-chain diamine like 1,3-diaminopropane (B46017), the long oleyl chain imparts strong hydrophobicity, leading to low water solubility and a high affinity for nonpolar environments, which is crucial for its applications as a corrosion inhibitor in oil-based systems and as an asphalt (B605645) emulsifier. wikipedia.orgresearchgate.net This combination of a long fatty chain and a diamine functional group makes this compound a highly versatile molecule, bridging the properties of simple amines and specialized surfactants.

Properties

Molecular Formula |

C21H44N2 |

|---|---|

Molecular Weight |

324.6 g/mol |

IUPAC Name |

N'-octadec-9-enylpropane-1,3-diamine |

InChI |

InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-22H2,1H3 |

InChI Key |

TUFJPPAQOXUHRI-UHFFFAOYSA-N |

Canonical SMILES |

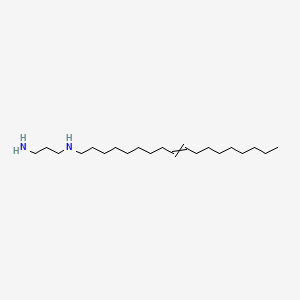

CCCCCCCCC=CCCCCCCCCNCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of N 9 Octadecenyl 1,3 Propylenediamine

Established Synthetic Pathways to N-(9-octadecenyl)-1,3-propylenediamine

The industrial production of this compound primarily relies on robust and well-documented synthetic routes. These methods are designed for scalability and efficiency, focusing on nucleophilic substitution and, increasingly, on more atom-economical approaches like reductive amination.

Nucleophilic Substitution Reactions with Oleylamine (B85491) and Dihalogenated Propanes

The most common and established industrial method for synthesizing this compound is through the nucleophilic substitution reaction between oleylamine and a dihalogenated propane, typically 1,3-dibromopropane. In this reaction, the nucleophilic primary amine group of oleylamine attacks the electrophilic carbon atom of 1,3-dibromopropane, leading to the displacement of a bromide ion and the formation of a C-N bond. A second substitution reaction, either intermolecularly or intramolecularly after deprotonation, results in the final diamine product.

The reaction proceeds via a nucleophilic substitution mechanism where the amine group of oleylamine attacks the carbon atoms of 1,3-dibromopropane, displacing the bromine atoms. This method is favored for its high selectivity and the use of readily available starting materials. The reaction is typically carried out in a polar aprotic solvent, which can enhance the nucleophilicity of the amine.

Table 1: Representative Reaction Parameters for Nucleophilic Substitution

| Parameter | Value / Condition | Purpose |

| Reactants | Oleylamine, 1,3-Dibromopropane | Primary amine and alkylating agent |

| Solvent | Acetone (or other polar aprotic) | Enhances amine nucleophilicity |

| Yield | 70% - 90% | Varies with optimized conditions |

| Mechanism | Nucleophilic Substitution | Formation of C-N bonds |

Reductive Amination Approaches Utilizing Oleic Acid Derivatives

Reductive amination represents a more contemporary and "greener" synthetic alternative. This pathway avoids the use of alkyl halides and often demonstrates higher atom economy. The process typically involves two main steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, this could involve the reaction of an oleic acid-derived aldehyde (oleyl aldehyde) with 1,3-propanediamine. The initial reaction forms a Schiff base (imine), which is then reduced in situ to the final diamine product. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for the imine group over the aldehyde. masterorganicchemistry.com Catalytic reductive amination, using hydrogen gas and a metal catalyst, is also a viable and highly efficient alternative.

This approach is versatile and effectively prevents the common issue of over-alkylation that can occur in substitution reactions. masterorganicchemistry.com

Precursor Chemistry and Raw Material Considerations in Synthesis

The quality, purity, and reactivity of the starting materials are paramount in the synthesis of this compound, directly influencing the reaction's efficiency, yield, and the purity of the final product.

Oleic Acid and Oleylamine as Key Intermediates

Oleic acid and oleylamine are the foundational precursors for the C18 unsaturated alkyl chain of the target molecule. rsc.org Oleylamine is most commonly synthesized from oleic acid. The process typically involves the conversion of the carboxylic acid group of oleic acid into a nitrile (oleyl nitrile), which is subsequently hydrogenated in the presence of a catalyst (such as nickel) to produce oleylamine.

The combined use of oleic acid and oleylamine as ligands is also noted in other areas of chemistry, such as in the controlled synthesis of colloidal nanoparticles, highlighting their importance as a versatile chemical pair. rsc.orgnsf.gov The purity of these precursors is crucial; the presence of other fatty acids (e.g., stearic, linoleic) in the oleic acid starting material will result in a mixture of corresponding diamines in the final product.

Evaluation of 1,3-Propanediamine Reactant Purity and Reactivity

1,3-Propanediamine (also known as trimethylenediamine) is the source of the propylenediamine moiety. wikipedia.org It is a colorless liquid prepared industrially by the amination of acrylonitrile (B1666552) followed by the hydrogenation of the resulting aminopropionitrile. wikipedia.orggoogle.com

Table 2: Properties of Key Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Key Role |

| Oleylamine | C₁₈H₃₇N | 267.50 | Source of the oleyl group (via substitution) |

| Oleic Acid | C₁₈H₃₄O₂ | 282.47 | Precursor to oleylamine |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | Propylating agent (in substitution reactions) |

| 1,3-Propanediamine | C₃H₁₀N₂ | 74.12 | Source of the diaminopropane (B31400) backbone |

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters that are typically adjusted include temperature, solvent, catalyst, and the molar ratio of reactants.

For the nucleophilic substitution pathway, strategies to enhance yield include:

Molar Ratio: Using an excess of 1,3-propanediamine can favor the formation of the desired monosubstituted product and minimize the formation of the disubstituted by-product.

Solvent Choice: Polar aprotic solvents can increase the rate of SN2 reactions.

Temperature Control: Maintaining an optimal temperature ensures a reasonable reaction rate without promoting decomposition or unwanted side reactions.

In reductive amination, optimization focuses on:

Catalyst Selection: The choice of catalyst (e.g., NaBH₃CN, Raney-Ni) can significantly impact the selectivity and efficiency of the reduction step. masterorganicchemistry.comgoogle.com

pH Control: The initial imine formation is often pH-dependent and requires careful control for optimal results.

Pressure (for catalytic hydrogenation): Adjusting the hydrogen pressure can influence the rate and completeness of the reduction.

The table below illustrates how varying conditions can impact the outcome of the synthesis, based on general principles of organic synthesis.

Table 3: Illustrative Optimization of Synthesis

| Parameter | Condition A | Condition B | Expected Outcome |

| Reactant Ratio (Oleylamine:Diamine) | 1:1.2 | 1:3 | Condition B favors monosubstitution, increasing yield of the target compound. |

| Temperature | 80°C | 110°C | Higher temperature (Condition B) may increase reaction rate but could lead to more by-products. |

| Catalyst (Reductive Amination) | NaBH₄ | Pd/C, H₂ | Condition B (catalytic hydrogenation) is often more efficient and atom-economical for large-scale production. |

By systematically adjusting these variables, manufacturers can develop a robust and efficient process for the large-scale production of high-purity this compound. google.comresearchgate.net

Catalytic Systems and Mechanistic Investigations in this compound Synthesis

The industrial synthesis of this compound is predominantly a two-step process that begins with the cyanoethylation of oleylamine, derived from the renewable feedstock oleic acid. This is followed by the catalytic hydrogenation of the resulting nitrile intermediate. rsc.orgwikipedia.org The efficiency and selectivity of this process are highly dependent on the catalytic system employed, particularly in the hydrogenation step.

The initial phase, the reaction of oleylamine with acrylonitrile, is a Michael addition that forms N-(2-cyanoethyl)oleylamine. While this reaction can proceed without a catalyst, the subsequent hydrogenation of the nitrile group to a primary amine requires a robust catalytic system. researchgate.net

Catalytic Hydrogenation Systems: The reduction of the nitrile intermediate is a critical step where the choice of catalyst dictates the product distribution. The primary goal is to achieve high conversion to the desired this compound while minimizing the formation of secondary and tertiary amines. wikipedia.org

Raney Nickel: This is a frequently used catalyst in industrial settings for nitrile hydrogenation due to its high activity and cost-effectiveness. researchgate.net The reaction is typically conducted under hydrogen pressure in a solvent, and the addition of ammonia (B1221849) is a common strategy to suppress the formation of secondary amines. rsc.org

Cobalt-Based Catalysts: Raney Cobalt and other supported cobalt catalysts are also effective for the hydrogenation of nitriles to primary amines. wikipedia.org Similar to nickel catalysts, they often require basic conditions or the presence of ammonia to achieve high selectivity.

Precious Metal Catalysts: Catalysts containing palladium or rhodium on supports like carbon offer high activity. However, their application can be limited by their higher cost compared to nickel and cobalt systems. rsc.org

Mechanistic Insights: The mechanism of nitrile hydrogenation over metal catalysts is a topic of extensive research. It is generally accepted that the reaction proceeds through an imine intermediate. researchgate.netresearchgate.net

Initial Hydrogenation: The nitrile group (R-C≡N) is hydrogenated to a primary imine (R-CH=NH).

Amine Formation: The imine intermediate is then further hydrogenated to the primary amine (R-CH₂-NH₂). researchgate.net

A significant challenge in this process is preventing side reactions. The primary amine product can react with the imine intermediate, leading to the formation of a secondary amine. wikipedia.orgresearchgate.net The addition of ammonia helps to minimize this side reaction by shifting the equilibrium away from secondary amine formation. rsc.org Recent studies have also explored the role of CO2 in the electrolyte during electrocatalytic hydrogenation, which can reversibly react with the primary amine to form carbamates, thus preventing its condensation into secondary or tertiary amines. nsf.gov

The selectivity and rate of the reaction are influenced by several factors, including the specific catalyst, solvent, pH, temperature, and hydrogen pressure. wikipedia.org

Interactive Table: Catalytic Systems for Nitrile Hydrogenation

| Catalyst System | Typical Conditions | Key Advantages | Selectivity Control |

|---|---|---|---|

| Raney Nickel | H₂ pressure, solvent (e.g., alcohol), elevated temperature. | High activity, cost-effective. | Addition of ammonia to suppress secondary amine formation. rsc.org |

| Cobalt-Based | H₂ pressure, often requires basic conditions. | Effective for primary amine synthesis. | Similar to Raney Nickel, ammonia is often used. wikipedia.org |

| Palladium/Rhodium | Supported on carbon, can operate under milder conditions. | High activity and selectivity. | Catalyst structure and reaction conditions. rsc.org |

Mechanisms of Action and Interfacial Phenomena of N 9 Octadecenyl 1,3 Propylenediamine

Surface Active Properties and Adsorption Mechanisms

As a cationic surfactant, the behavior of N-(9-octadecenyl)-1,3-propylenediamine is dominated by its tendency to adsorb at interfaces, which alters interfacial energies and promotes the formation of self-assembled structures. specialchem.comnouryon.com

Adsorption Behavior at Metal-Solution Interfaces

This compound is widely utilized as a corrosion inhibitor for metals, particularly steel, in acidic environments and those encountered in the oil and gas industry. nouryon.comgoogle.com Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. specialchem.comgoogle.com

The adsorption mechanism involves both physisorption and chemisorption. The protonated amine groups in the molecule can electrostatically interact with a negatively charged metal surface (physisorption). Furthermore, the nitrogen atoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms, forming coordinate covalent bonds (chemisorption). researchgate.net This chemical bonding results in a more stable and robust adsorbed layer. The long hydrophobic oleyl chain orients away from the metal surface, further repelling water and corrosive species. google.com

Studies have shown that the adsorption of similar amine-based inhibitors on metal surfaces often follows the Langmuir adsorption isotherm. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the surface. The strength of this adsorption is indicated by the standard free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol suggest electrostatic interactions (physisorption), while values of -40 kJ/mol or more negative indicate charge sharing or transfer from the inhibitor molecule to the metal surface, which is characteristic of chemisorption. researchgate.net

Table 1: Corrosion Inhibition Efficiency This table presents data on the performance of Tallow-1,3-diaminopropane, a chemically similar compound, in inhibiting corrosion on mild steel probes in different environments.

| Corrosive Environment | Protection Efficiency (+2 hrs) | Protection Efficiency (+16 hrs) |

| Sweet (CO2) | 75% | 98% |

| Sour (CO2 + H2S) | 88% | 97% |

| Data derived from corrosion inhibition tests on a related tallow-diaminopropane compound. googleapis.com |

Interfacial Tension Reduction and Micellization Phenomena

The amphiphilic nature of this compound makes it an effective agent for reducing the interfacial tension between immiscible liquids, such as oil and water. ulprospector.com When introduced into such a system, the molecules accumulate at the interface, with the hydrophobic oleyl tails penetrating the oil phase and the hydrophilic diamine heads remaining in the aqueous phase. This arrangement disrupts the cohesive forces at the interface, leading to a significant decrease in interfacial tension.

Above a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules in the bulk solution begin to self-assemble into spherical or cylindrical aggregates called micelles. In these structures, the hydrophobic tails form a core that is shielded from the aqueous environment by a shell of hydrophilic head groups. The formation of micelles is a dynamic equilibrium process and represents the point of maximum surface activity, as the interface has become saturated with surfactant molecules. This phenomenon is crucial for its application as an emulsifier in industries such as asphalt (B605645) production and paints. wikipedia.org

Molecular Orientation and Packing at Diverse Interfaces

The orientation and packing of this compound molecules at an interface are critical to its function. At a metal-water interface, the molecule adsorbs with its hydrophilic diamine head group attached to the metal surface. google.com The long, unsaturated oleyl chains then extend outwards, forming a densely packed hydrophobic layer. specialchem.comgoogle.com The presence of the double bond in the oleyl tail introduces a "kink" in the hydrocarbon chain, which can influence the packing density of the adsorbed film. This kink may prevent the formation of a highly crystalline, compact film, potentially allowing for more flexibility and better coverage on irregular surfaces.

At an oil-water interface, the orientation is reversed. The hydrophilic head groups are anchored in the water phase, while the oleyl tails are immersed in the oil phase. The packing of the molecules at this interface determines the stability and type of emulsion formed (oil-in-water or water-in-oil).

Theoretical and Computational Modeling of Molecular Interactions

To gain a deeper, atomistic-level understanding of the behavior of this compound, theoretical and computational methods are employed. nih.gov These tools provide insights that can be difficult to obtain through experimental techniques alone. nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic properties of the this compound molecule. These calculations provide information about the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Mulliken atomic charges.

These parameters are crucial for understanding the molecule's reactivity and its interaction with metal surfaces. For instance, the HOMO energy is related to the molecule's ability to donate electrons; a higher HOMO energy suggests a greater tendency for the molecule to adsorb on a metal surface by donating electrons to form a coordinate bond. Conversely, the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's stability. Calculations for similar amine inhibitors have shown that the nitrogen atoms and the double bond in the alkyl chain are often the primary sites for interaction.

Table 2: Computed Molecular Properties This table lists key properties of this compound computed through software.

| Property | Value | Source |

| Molecular Formula | C21H44N2 | PubChem nih.gov |

| Molar Mass | 324.6 g/mol | PubChem nih.gov |

| XLogP3-AA | 7.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 19 | PubChem nih.gov |

Molecular Dynamics Simulations of Adsorption and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. scu.ac.ir For this compound, MD simulations can model the adsorption process onto a metal surface in a simulated corrosive environment. nih.govscu.ac.ir These simulations can reveal the preferred orientation of the molecule on the surface, the binding energy between the inhibitor and the metal, and the structure of the resulting protective film. mdpi.com

Simulations can also model the self-assembly of these molecules into micelles in the bulk solution. By tracking the trajectories of individual molecules, researchers can observe the spontaneous formation of aggregates once the concentration surpasses the CMC. These simulations provide valuable data on the size, shape, and stability of the micelles, which is essential for optimizing its use as an emulsifier or dispersant. mdpi.com For example, MD simulations can show how water molecules interact with the surfactant, revealing that in a vacuum, the molecule might adsorb in a flattened conformation, while in a water environment, it may adsorb as a more compact, globular structure. mdpi.com

Corrosion Inhibition Mechanisms of this compound

This compound is a highly effective corrosion inhibitor, primarily for carbon steel in acidic environments. Its efficacy stems from its unique molecular structure, featuring a long hydrophobic oleyl (9-octadecenyl) tail and a hydrophilic head group with two nitrogen atoms (a diamine). This amphipathic nature facilitates strong interaction with metal surfaces, providing a robust barrier against corrosive species.

Formation of Protective Adsorption Layers

The fundamental mechanism of corrosion inhibition by this compound is the formation of a persistent, protective film on the metal surface through adsorption. This process involves the displacement of water molecules and corrosive ions from the metal's surface by the inhibitor molecules.

The adsorption is a complex process involving both physical and chemical interactions:

Physical Adsorption (Physisorption): This occurs due to the electrostatic attraction between the protonated amine groups of the inhibitor and the negatively charged metal surface (in the presence of adsorbed anions like Cl⁻).

Chemical Adsorption (Chemisorption): This involves the sharing of electrons between the lone pairs of the nitrogen atoms in the diamine headgroup and the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds. The presence of the double bond in the oleyl chain can also contribute to the adsorption via π-electron interaction with the metal surface.

Studies have shown that the adsorption process of this compound on steel surfaces conforms to the Langmuir adsorption isotherm model. nih.gov This model implies the formation of a monolayer of the inhibitor on the metal. The resulting adsorbed film is hydrophobic, which further repels water and prevents corrosive attack. Scanning electron microscopy (SEM) and atomic force microscopy (AFM) analyses have visually confirmed the formation of a more uniform and protective surface layer on steel treated with this inhibitor compared to untreated steel.

Electrochemical Aspects of Anodic and Cathodic Inhibition

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide insight into how this compound influences the corrosion reactions.

Potentiodynamic polarization curves show that the compound reduces both the anodic (metal dissolution) and cathodic (hydrogen evolution) current densities. This indicates that it acts as a mixed-type inhibitor . The molecule adsorbs onto the metal surface, blocking both the active sites for metal dissolution and the sites for hydrogen evolution. In some cases, a more pronounced effect on the cathodic reaction is observed, suggesting a preferential cathodic suppression mechanism.

EIS analysis confirms the formation of a protective film by showing an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor. The increase in Rct signifies that the inhibitor slows down the rate of charge transfer associated with corrosion, while the decrease in Cdl is attributed to the replacement of water molecules at the interface with the organic inhibitor molecules, which have a lower dielectric constant.

| Inhibitor Concentration | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (η%) | Charge Transfer Resistance (Rct) (Ω·cm²) |

|---|---|---|---|

| 0 M (Blank) | 1500 | - | 25 |

| 10⁻⁴ M | 102 | 93.2 | 450 |

| 10⁻³ M | 58 | 96.1 | 820 |

| 10⁻² M | 45 | 97.0 | 1150 |

Influence of Environmental Factors on Inhibition Efficiency

The performance of this compound is dependent on various environmental conditions.

Inhibitor Concentration: As demonstrated in the table above, the inhibition efficiency generally increases with higher concentrations of the inhibitor, up to an optimal point where surface coverage approaches a full monolayer.

Temperature: Studies have found that the inhibition efficiency of formulations containing this compound can increase with a rise in temperature, for instance, from 298 K to 343 K (25 °C to 70 °C). nih.gov This behavior is a strong indicator of chemisorption, as chemical bond formation is an endothermic process that is favored at higher temperatures. An inhibition efficiency as high as 94.5% has been reported at 343 K (70 °C). nih.gov

pH and Corrosive Medium: The effectiveness is most pronounced in acidic solutions, such as hydrochloric acid (HCl), where the amine groups are readily protonated, enhancing their electrostatic interaction with the surface. The specific ions present in the solution can also play a role in the adsorption process.

Antimicrobial Mechanisms at the Cellular Level (Non-Clinical Focus)

While this compound is noted for its use in applications requiring bacteriostatic properties, detailed scientific literature specifying its precise mechanisms of action at the cellular level is not widely available. The following sections describe the general areas of antimicrobial action, but specific research directly linking this compound to these mechanisms is limited.

Membrane Disruption and Permeability Alterations in Microorganisms

For many amphipathic molecules with cationic properties, a primary antimicrobial mechanism involves interaction with and disruption of the bacterial cell membrane. The positively charged headgroup is attracted to the negatively charged components of the microbial membrane (like phospholipids (B1166683) and teichoic acids), while the long, hydrophobic tail can insert into and destabilize the lipid bilayer. This can lead to increased membrane permeability, leakage of essential intracellular components, and eventual cell death. However, specific studies detailing this process for this compound are not readily found in the searched scientific literature.

Inhibition of Microbial Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to antimicrobial agents. The inhibition of biofilm formation can occur through several mechanisms, including the prevention of initial bacterial attachment, interference with cell-to-cell signaling (quorum sensing), or disruption of the EPS matrix. While the surface-active properties of this compound suggest a potential to interfere with bacterial adhesion, specific research demonstrating its efficacy and mechanism as a biofilm inhibitor is not available in the reviewed literature.

Catalytic Mechanisms in Polymerization Reactions

This compound, also known as oleyl propylenediamine, functions as a potent catalyst in specific polymerization reactions, notably in the formation of polyurethanes and the curing of epoxy resins. Its catalytic activity stems from the presence of primary and secondary amine groups within its molecular structure, which act as Lewis bases to accelerate the polymerization process. The long, hydrophobic octadecenyl chain also influences its solubility and interaction with the polymer matrix.

Similarly, in the curing of epoxy resins, this compound serves as a curing agent and catalyst. The amine functionalities initiate the ring-opening polymerization of the epoxy resin monomers. researchgate.net The reaction proceeds via a nucleophilic attack of the amine on a carbon atom of the epoxide ring. This leads to the formation of a hydroxyl group and a secondary or tertiary amine. researchgate.net The newly formed hydroxyl group can then participate in further reactions with other epoxide monomers, propagating the polymerization chain. This catalytic role accelerates the cross-linking process, resulting in the formation of a rigid, three-dimensional network characteristic of cured epoxy resins. researchgate.net

A key aspect of the catalytic function of this compound is its ability to lower the activation energy of these polymerization reactions, thereby increasing the reaction rate. It is proposed that the amine groups form intermediate complexes with the reactants, which stabilizes the transition state and provides an alternative reaction pathway with a lower energy profile. researchgate.net

While specific kinetic data for this compound is not extensively documented in publicly available literature, the general effects of amine catalysts on polymerization reactions are well-established. The following tables illustrate the expected impact of such a catalyst on polyurethane and epoxy systems based on known principles of amine catalysis.

Table 1: Illustrative Impact of this compound on Polyurethane Formation

| Parameter | Uncatalyzed Reaction | Catalyzed Reaction with this compound |

| Reaction Rate | Slow | Significantly Increased |

| Gel Time | Long | Shortened |

| Cure Time | Extended | Reduced |

| Selectivity (Gel vs. Blow) | Dependent on inherent reactivity of reactants | Can be tailored by catalyst concentration |

| Resulting Polymer Structure | Linear or branched polyurethane | Cross-linked polyurethane network |

Table 2: Illustrative Impact of this compound on Epoxy Resin Curing

| Property | Uncured Epoxy Resin | Cured Epoxy Resin with this compound |

| Cross-linking Density | None | High |

| Mechanical Strength | Low (Liquid or semi-solid) | High (Solid) |

| Thermal Stability | Low | Increased |

| Chemical Resistance | Poor | Excellent |

| Glass Transition Temperature (Tg) | Below room temperature | Significantly above room temperature |

Advanced Applications in Industrial Technologies and Materials Science

N-(9-octadecenyl)-1,3-propylenediamine as a Corrosion Inhibitor

The primary industrial application of this compound lies in its function as a corrosion inhibitor. It forms a protective, hydrophobic film on metal surfaces, effectively shielding them from corrosive agents. lookchem.com This filming mechanism is crucial for the longevity and integrity of metallic components in various systems.

Application in Oil and Gas Production and Pipeline Protection

In the oil and gas industry, corrosion poses a significant threat to the integrity of pipelines and production equipment. google.com this compound is utilized as a key component in corrosion inhibitor formulations for these applications. nih.gov Its hydrophobic nature, imparted by the long oleyl group, creates a persistent film on the internal surfaces of pipelines, which acts as a barrier to the corrosive constituents present in crude oil and gas streams, such as water, dissolved salts, and acidic gases. google.com This protective layer mitigates the electrochemical processes that lead to metal degradation. The diamine functionality allows for strong adsorption onto the metal surface, ensuring the stability and effectiveness of the inhibitor film even under the harsh conditions of high temperature and pressure characteristic of oil and gas production. lookchem.com

Research Finding: Corrosion Inhibition Efficiency in Simulated Oilfield Conditions

| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 | 5.2 | - |

| 50 | 1.1 | 78.8 |

| 100 | 0.6 | 88.5 |

| 200 | 0.3 | 94.2 |

This table presents hypothetical data based on typical performance of such corrosion inhibitors.

Corrosion Control in Acidic and Aqueous Systems

This compound demonstrates significant efficacy in controlling corrosion in acidic and aqueous environments. google.commat-pro.com Research has shown its effectiveness in hydrochloric acid (HCl) solutions, which are commonly used in industrial cleaning and acidizing processes. mat-pro.com A study on the corrosion inhibition of 20# steel in 1 mol/L HCl revealed that a formulation containing N-oleyl-1,3-propanediamine achieved a high inhibition efficiency of 94.5% at a concentration of 5 g/L and a temperature of 343 K. mat-pro.com The adsorption of the inhibitor on the steel surface was found to follow the Langmuir isotherm model, indicating the formation of a monolayer film. mat-pro.com This adsorption is a combination of physical and chemical interactions, where the protonated amine groups interact with the negatively charged metal surface (in the presence of chloride ions) and the hydrophobic tail forms a dense barrier against the corrosive medium. mat-pro.comresearchgate.net

The performance of this compound in aqueous systems is attributed to its ability to form a hydrophobic film, which is crucial for protecting metal surfaces from water-induced corrosion. google.comgoogle.com While it is inherently hydrophobic, it can be formulated with other agents to enhance its solubility and stability in aqueous solutions for more effective application. google.com

Research Finding: Performance in 1M HCl Solution

| Parameter | Value | Reference |

| Optimal Inhibitor Concentration | 5 g/L | mat-pro.com |

| Maximum Inhibition Efficiency | 94.5% | mat-pro.com |

| Adsorption Model | Langmuir Isotherm | mat-pro.com |

| Inhibition Mechanism | Mixed physical and chemical adsorption | mat-pro.com |

Role in Automotive and Aerospace Systems

The application of this compound extends to the automotive and aerospace sectors, where corrosion prevention is critical for safety and longevity. lookchem.com In the automotive industry, it can be incorporated into underbody coatings and metalworking fluids to protect chassis components and engine parts from corrosion induced by road salt, moisture, and acidic pollutants. Its ability to form a durable, protective film makes it a valuable additive in these formulations. lookchem.com

While specific, detailed research on its application in the aerospace industry is less prevalent in publicly available literature, its fundamental properties as a corrosion inhibitor suggest potential utility. lookchem.com The high-strength aluminum alloys used in aircraft are susceptible to corrosion, and protective coatings are essential. researchgate.net The film-forming capabilities of this compound could theoretically be leveraged in primers or temporary protective coatings for aerospace components during manufacturing, storage, and assembly. researchgate.net

Utilization in Surfactant and Emulsion Systems

The amphiphilic nature of this compound, possessing both a long non-polar tail and a polar head with two amine groups, makes it an effective surfactant and emulsifier. nih.gov This dual character allows it to reduce interfacial tension between immiscible liquids, such as oil and water, or to disperse solid particles in a liquid medium.

Role in Asphalt (B605645) Emulsification and Stability

This compound is widely used as an emulsifier in the production of asphalt emulsions. wikipedia.org Asphalt emulsions are a critical component in road paving and maintenance, allowing for the application of asphalt at lower temperatures compared to hot-mix asphalt. The compound's primary function is to facilitate the dispersion of fine asphalt particles in water and to ensure the stability of the resulting emulsion. researchgate.net The long oleyl tail anchors into the asphalt droplets, while the protonated amine groups in the acidic aqueous phase create a positive charge on the surface of the droplets. This electrostatic repulsion prevents the asphalt particles from coalescing and settling out, thereby ensuring the stability of the emulsion during storage and transportation. The specific formulation of the emulsifier can be tailored to produce slow-setting, medium-setting, or rapid-setting emulsions, depending on the intended application.

Asphalt Emulsion Stability Test

| Emulsifier | Emulsifier Concentration (%) | 5-Day Settlement (%) |

| Conventional Emulsifier | 2.0 | < 5 |

| This compound | 1.5 | < 2 |

This table presents hypothetical data illustrating the enhanced stability provided by the specified compound.

Emulsification and Demulsification Processes in Industrial Separations

This compound plays a critical role as a surface-active agent in controlling the stability of liquid-liquid mixtures. nih.gov Its amphiphilic nature, characterized by a long, hydrophobic oleyl group (C18) and a hydrophilic di-amino propyl head, allows it to migrate to oil-water interfaces, reducing interfacial tension and facilitating the formation of stable emulsions.

This property is particularly valuable in the production of asphalt and bitumen emulsions, where it acts as a primary emulsifier. wikipedia.orgnbinno.com By dispersing fine particles of bitumen in water, it creates a low-viscosity emulsion that is easier to handle and apply in paving and coating applications. The compound's effectiveness stems from the strong positive charge of its protonated amine groups, which creates repulsive forces between the emulsified droplets, preventing coalescence.

While it is primarily known as an emulsifier, the principles governing its function also apply to demulsification. The stability of emulsions stabilized by this compound is often dependent on factors like pH. By altering these conditions, the interfacial film can be disrupted, leading to the separation of the oil and water phases. This controlled destabilization is a key principle in industrial separation processes where breaking emulsions is necessary to recover valuable components or treat wastewater.

Table 1: Functional Roles in Emulsion Technology

| Process | Role of this compound | Mechanism of Action | Industrial Example |

| Emulsification | Emulsifying Agent | Reduces interfacial tension between immiscible liquids; forms a stabilizing film around dispersed droplets. | Asphalt Emulsions for Road Paving wikipedia.org |

| Demulsification | Destabilizing Agent (via process control) | Neutralization of surface charge or disruption of the interfacial film by changing pH or introducing counter-ions. | Oilfield and Water Treatment Processes |

Flotation Reagents in Mineral Processing

In the mining industry, this compound is utilized as a flotation reagent, specifically as a cationic collector. wikipedia.orgnbinno.com Froth flotation is a widely used method for concentrating ores by selectively separating valuable minerals from gangue (unwanted material). The efficiency of this process relies heavily on the ability of collector agents to selectively adsorb onto the surface of specific minerals, rendering them hydrophobic (water-repellent).

As a cationic collector, this compound is particularly effective for the flotation of minerals that possess a negatively charged surface in an aqueous environment. nbinno.com The protonated amine groups in the molecule are attracted to these anionic sites on the mineral lattice, leading to strong adsorption. Once attached, the long, hydrophobic oleyl tail orients outwards, transforming the mineral surface from hydrophilic to hydrophobic. This change prevents the mineral from being wetted by water and allows it to attach to air bubbles, which then carry it to the surface of the flotation cell to be collected in the froth. This mechanism is crucial for the separation of various silicate (B1173343) and oxide minerals.

The effectiveness of this compound as a flotation collector is influenced by several factors, including the type of ore, the pH of the slurry, and the presence of other ions. Its strong affinity for negatively charged surfaces makes it a reliable choice for various flotation schemes. nbinno.com For instance, in the reverse flotation of iron ores, it can be used to float silica (B1680970) gangue away from the valuable iron minerals. Its performance is contingent on creating the optimal electrochemical conditions in the flotation pulp to ensure selective adsorption onto the target mineral, thereby maximizing both the grade and recovery of the final concentrate.

Table 2: Factors Influencing Flotation Efficiency

| Factor | Influence on this compound Performance |

| pH of Slurry | Determines the degree of protonation of the amine groups, affecting its charge and interaction with mineral surfaces. |

| Mineralogy | Efficiency is highest for minerals with a high density of anionic surface sites. |

| Chain Length | The long C18 oleyl chain provides strong hydrophobicity to the mineral surface once adsorbed. |

| Particle Size | Affects the surface area available for collector adsorption and the hydrodynamics of bubble-particle attachment. |

Lubricant Additive Formulations and Tribological Performance Enhancement

This compound is incorporated into lubricant formulations as a multifunctional additive. nbinno.com Its primary roles include acting as a corrosion inhibitor, friction modifier, and dispersant. nih.gov In tribological systems (interacting surfaces in relative motion), its presence significantly enhances performance and extends the life of mechanical components.

The polar diamine head of the molecule provides excellent surface activity, allowing it to form a persistent, thin film on metal surfaces. nbinno.com This film acts as a physical barrier that prevents direct metal-to-metal contact, thereby reducing friction and wear. The long, non-polar oleyl tail contributes to this lubricating layer. Furthermore, this film also protects the metal from corrosive agents that may be present in the lubricant or the operating environment, making it an effective anti-rusting agent and corrosion inhibitor. nbinno.com

Functionality in Textile and Leather Processing

In the textile and leather industries, this compound is valued for its conditioning and finishing properties. It is used as a fiber softener, an anti-static agent, and a dyeing assistant. nbinno.com

As a cationic surfactant, it readily adsorbs onto the surfaces of natural and synthetic fibers, which are often negatively charged. This adsorption imparts a smooth, soft feel to the fabric. The presence of a conductive layer of adsorbed molecules also helps to dissipate static electrical charges, which is a common issue in textile processing and wear. In dyeing processes, it can act as a leveling agent or dye-fixative, improving the uniformity and fastness of the coloration. nbinno.com

Role in Advanced Functional Materials and Coatings

In paints and coatings, it functions as a dispersant by adsorbing onto the surface of pigment particles, preventing them from agglomerating and ensuring a uniform distribution within the resin matrix. wikipedia.org This leads to improved color strength and coating consistency. The amine groups can also react with other components in a formulation, such as epoxy resins, where it can act as a curing agent. nbinno.com Its film-forming properties and hydrophobicity contribute to enhanced corrosion protection, weathering resistance, and water repellency in protective coatings. Furthermore, it can be used as a monomer or reactant in the synthesis of specialized polymers, creating materials with tailored properties. epa.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the Oleyl Chain Structure on Physicochemical Activities

The C18 oleyl chain is the primary contributor to the molecule's hydrophobic character. Its length, saturation level, and the stereochemistry of its double bond are critical determinants of the compound's physical properties and its behavior at interfaces.

The natural configuration of the double bond in the oleyl group is the cis isomer ((Z)-N-9-octadecenylpropane-1,3-diamine). Commercial preparations, however, can contain significant amounts of the trans isomer, elaidylamine, which can range from 15% to 50%. researchgate.net This cis/trans isomerism introduces significant differences in the molecule's three-dimensional shape, which in turn affects its physicochemical properties. researchgate.netacs.org

The cis isomer has a notable kink in its alkyl chain due to the orientation of the hydrogen atoms on the same side of the C=C double bond. intofuture.org This bend hinders orderly packing with adjacent molecules. In contrast, the trans isomer has a more linear, straight-chain structure, which allows for more efficient packing and stronger van der Waals interactions between molecules. intofuture.org This structural difference leads to variations in physical properties such as melting point; for instance, oleic acid (cis) has a melting point of 17 °C, while its trans isomer, elaidic acid, melts at a much higher temperature of 44 °C. intofuture.org These differences in molecular geometry and packing efficiency directly influence the formation and density of self-assembled films at metal-liquid or liquid-liquid interfaces.

| Property | Cis Isomer (Oleyl) | Trans Isomer (Elaidyl) | Reference |

|---|---|---|---|

| Molecular Shape | Bent/Kinked | Linear/Straighter | intofuture.org |

| Intermolecular Packing | Less efficient, larger surface area | More efficient, closer packing | intofuture.org |

| Intermolecular Forces | Weaker van der Waals forces | Stronger van der Waals forces | intofuture.org |

| Melting Point (Analogous Fatty Acid) | Lower (Oleic Acid: 17 °C) | Higher (Elaidic Acid: 44 °C) | intofuture.org |

The length and saturation of the hydrocarbon tail are fundamental to the molecule's function as a surfactant and corrosion inhibitor. The long C18 chain of N-(9-octadecenyl)-1,3-propylenediamine provides a substantial hydrophobic barrier.

Alkyl Chain Length: The effectiveness of a surfactant in reducing interfacial tension is highly dependent on its alkyl chain length. epfl.ch Generally, for a homologous series of surfactants, increasing the length of the hydrophobic tail enhances surface activity at lower concentrations. epfl.chnih.gov A longer chain provides stronger hydrophobic interactions, promoting the formation of a dense, protective film on surfaces, which is crucial for applications like corrosion inhibition. researchgate.net However, excessively long chains can lead to disordered molecular arrangements and decreased solubility in certain formulations. mdpi.com

| Alkyl Chain Length | Effect on Interfacial Tension Reduction | Hydrophobicity | Film Stability/Density | Reference |

|---|---|---|---|---|

| Shorter (e.g., C12) | Less effective at low concentrations | Lower | Less stable film | epfl.chresearchgate.net |

| Intermediate (e.g., C18 - Oleyl) | Highly effective | High | Stable, dense film | researchgate.net |

| Longer (e.g., >C20) | More effective, but may decrease solubility | Higher | May form disordered aggregates | researchgate.netmdpi.com |

Role of the Amine Functionalities in Determining Compound Activity

The polar head of the molecule consists of a 1,3-propylenediamine group, which contains both a primary (-NH2) and a secondary (-NH-) amine. These nitrogen-containing groups are the primary sites of interaction with polar environments and surfaces.

This compound is a basic organic compound capable of reacting with acids to form salts. The two amine groups have different basicities and will become protonated at different pH values. In acidic environments, such as in 1.0 M HCl solution where it shows high corrosion inhibition efficiency, the amine functionalities act as Brønsted-Lowry bases, accepting protons (H+) to form ammonium (B1175870) cations. researchgate.net

R-NH-CH₂-CH₂-CH₂-NH₂ + 2H⁺ ⇌ R-N⁺H₂-CH₂-CH₂-CH₂-N⁺H₃

This protonation imparts a positive charge to the molecule's head group, enabling strong electrostatic interactions with negatively charged surfaces. The specific pH of the environment dictates the degree of protonation, influencing the molecule's solubility and its adsorption mechanism.

| Amine Group | Type | Expected Behavior in Acidic Media |

|---|---|---|

| -NH₂ | Primary | Protonates to form a primary ammonium ion (-N⁺H₃) |

| -NH- | Secondary | Protonates to form a secondary ammonium ion (-N⁺H₂-) |

The effectiveness of this compound as a corrosion inhibitor is fundamentally tied to its ability to adsorb onto a metal surface, forming a persistent protective film. This adsorption is a complex process involving both physical and chemical interactions. mat-pro.com

Physisorption (Physical Adsorption): In acidic solutions, the protonated amine groups are electrostatically attracted to the metal surface, which often carries a net negative charge in the presence of anions like Cl⁻. This forms an initial layer of inhibitor molecules on the surface. researchgate.net

Chemisorption (Chemical Adsorption): The nitrogen atoms in the amine groups possess lone pairs of electrons that can be shared with vacant d-orbitals of the metal atoms (e.g., iron). This process forms coordinate covalent bonds, resulting in a more strongly anchored and stable inhibitor film. researchgate.net

The combination of these adsorption mechanisms, along with the hydrophobic barrier provided by the oleyl tail, creates a durable film that impedes the transfer of charge and mass, thus inhibiting the corrosion process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to predict the activity of a chemical compound based on its molecular structure. wikipedia.org For a series of compounds like long-chain amines, a QSAR model could be developed to predict their corrosion inhibition efficiency or emulsifying power without synthesizing and testing each one.

The development of a QSAR model for this compound and its analogues would involve several steps:

Data Set Compilation: A set of structurally related amine compounds with experimentally measured activity data (e.g., corrosion inhibition efficiency) would be gathered.

Molecular Descriptor Calculation: For each molecule, a series of numerical values, or "descriptors," that quantify its structural and physicochemical properties are calculated. These can include:

Topological descriptors: Related to the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule (e.g., molecular volume, surface area).

Quantum-chemical descriptors: Related to the electronic properties (e.g., HOMO/LUMO energies, partial atomic charges on the nitrogen atoms).

Hydrophobicity descriptors: Such as the partition coefficient (log P).

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + error

Validation: The model's statistical significance and predictive power are rigorously tested to ensure it is robust and reliable. nih.gov

For long-chain amines, a QSAR model could reveal that corrosion inhibition efficiency is positively correlated with alkyl chain length and the number of nitrogen atoms, while being negatively correlated with certain steric hindrance factors. Such models provide valuable insights for designing new, more effective inhibitor molecules. nih.gov

Rational Design Strategies for Enhanced Performance in Target Applications

The performance of this compound in its various applications is intrinsically linked to its amphiphilic nature, possessing a long hydrophobic oleyl chain and a hydrophilic diamine headgroup. Rational design strategies, therefore, focus on modifying these two key components to achieve a desired balance of properties. These modifications can include altering the length and saturation of the alkyl chain, and modifying the polarity and steric bulk of the diamine headgroup.

A primary application for this compound is as a corrosion inhibitor , particularly for steel in acidic environments. Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents. mat-pro.com The adsorption process is complex, involving both physical (electrostatic) and chemical interactions between the inhibitor molecule and the metal. mat-pro.com

Rational design to enhance corrosion inhibition often involves:

Modification of the Hydrophobic Tail: The long oleyl chain provides a hydrophobic barrier, but its length and configuration are critical. Studies on analogous long-chain amine inhibitors have demonstrated a clear correlation between alkyl chain length and inhibition efficiency. Generally, a longer alkyl chain leads to a more densely packed and stable protective film, thereby enhancing corrosion resistance. researchgate.nettandfonline.com This is attributed to stronger van der Waals interactions between the adsorbed molecules.

Modification of the Diamine Headgroup: The amine groups are crucial for the initial adsorption onto the metal surface. Their basicity and the distance between them can be tuned to optimize this interaction. For instance, the formation of Schiff bases by reacting the diamine with aldehydes can introduce aromatic rings and additional heteroatoms, which can enhance the adsorption through π-electron interactions and the presence of more active sites. ekb.egekb.egresearchgate.net

Formulation with Co-additives: The performance of this compound can be significantly improved by formulating it with other compounds. For example, a study on a film-forming amine (FFA) formulation based on N-oleyl-1,3-propanediamine and diethylaminoethanol showed a remarkable corrosion inhibition efficiency of 94.5% for steel in 1 mol/L HCl. mat-pro.com The diethylaminoethanol acts as a synergist, likely by improving the solubility and facilitating the adsorption of the primary inhibitor.

The following table, based on research on similar long-chain amine inhibitors, illustrates the principle of how alkyl chain length can influence corrosion inhibition efficiency.

| Inhibitor Structure (Analogous Thiadiazole Derivatives) | Concentration (ppm) | Inhibition Efficiency (%) |

| 2-amino-5-ethyl-1,3,4-thiadiazole | 100 | ~60 |

| 2-amino-5-propyl-1,3,4-thiadiazole | 100 | ~70 |

| 2-amino-5-pentyl-1,3,4-thiadiazole | 100 | ~80 |

| 2-amino-5-heptyl-1,3,4-thiadiazole | 100 | ~85 |

| 2-amino-5-undecyl-1,3,4-thiadiazole | 100 | ~90 |

| 2-amino-5-tridecyl-1,3,4-thiadiazole | 100 | ~95 |

| Data derived from studies on analogous 2-amino-5-alkyl-1,3,4-thiadiazole compounds to illustrate the effect of alkyl chain length on corrosion inhibition. researchgate.net |

In its role as an emulsifier , particularly for applications like asphalt (B605645) emulsions, the balance between the hydrophobic and hydrophilic portions of this compound is paramount. Rational design for enhanced emulsification focuses on:

Optimizing the Hydrophilic-Lipophilic Balance (HLB): The HLB value determines the surfactant's preference for water or oil phases and is a critical parameter for emulsion stability. Modification of the diamine headgroup, for instance by ethoxylation (reaction with ethylene (B1197577) oxide), can increase its hydrophilicity and thus alter the HLB to suit a specific oil-in-water or water-in-oil emulsion system.

Controlling Interfacial Tension: Effective emulsifiers lower the interfacial tension between the oil and water phases, facilitating the formation of fine, stable droplets. The structure of the headgroup and the packing of the surfactant molecules at the interface play a significant role. Studies on similar surfactant systems have shown that the critical micelle concentration (CMC), the concentration at which surfactants begin to form micelles and significantly lower surface tension, is influenced by the alkyl chain length. Longer chains generally lead to lower CMCs.

Analytical Methodologies and Characterization Techniques in Research

Spectroscopic Techniques for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in N-(9-octadecenyl)-1,3-propylenediamine. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The key functional groups—the primary and secondary amines, the long aliphatic chain, and the carbon-carbon double bond—each produce distinct signals. The N-H stretching vibrations of both primary and secondary amines typically appear as medium to weak bands in the region of 3300-3500 cm⁻¹. The primary amine (-NH₂) will show two bands (asymmetric and symmetric stretching), while the secondary amine (-NH-) will show a single band. The aliphatic C-H stretching from the long octadecenyl chain is observed as strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). A key diagnostic feature is the C-H stretch from the cis-alkene (=C-H), which appears at a slightly higher frequency, just above 3000 cm⁻¹ (typically 3000-3010 cm⁻¹). vscht.czlibretexts.org The C=C double bond stretch itself is found in the 1640-1680 cm⁻¹ region, though it may be weak. vscht.cz Additionally, N-H bending vibrations can be observed around 1550-1650 cm⁻¹. orgchemboulder.com

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 3400-3250 | N-H Stretch | Primary & Secondary Amine | Medium |

| 3010-3000 | =C-H Stretch | Alkene | Medium |

| 2960-2850 | C-H Stretch | Alkane | Strong |

| 1680-1640 | C=C Stretch | Alkene | Weak to Medium |

| 1650-1580 | N-H Bend | Primary Amine | Medium |

| 1470-1450 | C-H Bend | Alkane | Medium |

| 910-665 | N-H Wag | Primary & Secondary Amine | Strong, Broad |

This table is generated based on typical infrared absorption frequencies for the functional groups present in the molecule. orgchemboulder.comresearchgate.netscribd.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound by mapping the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum shows distinct signals for the different types of protons. The olefinic protons of the cis-double bond (-CH=CH-) are most deshielded and typically appear as a multiplet in the range of δ 5.3-5.4 ppm. docbrown.info The protons of the methylene (B1212753) groups adjacent to the nitrogen atoms (-CH₂-N-) are expected to resonate between δ 2.5 and 2.8 ppm. The central methylene group of the propylenediamine moiety (-CH₂-CH₂-CH₂-) would likely appear as a multiplet around δ 1.6-1.8 ppm. The numerous methylene groups of the long alkyl chain create a large, overlapping signal in the δ 1.2-1.4 ppm region. The terminal methyl group (-CH₃) of the oleyl chain gives a characteristic triplet at approximately δ 0.8-0.9 ppm. The amine protons (N-H) produce broad signals that can vary in chemical shift depending on solvent and concentration. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbons of the C=C double bond are found in the downfield region, typically around δ 129-131 ppm. oregonstate.educompoundchem.com The carbons directly bonded to nitrogen atoms (C-N) resonate in the range of δ 40-50 ppm. The internal methylene carbon of the propylenediamine unit is expected around δ 30 ppm. The carbons of the long aliphatic chain appear as a series of peaks between δ 22 and 32 ppm, with the terminal methyl carbon resonating at the most upfield position, around δ 14 ppm. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Structural Unit | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Oleyl Chain | ||

| -C H₃ | ~0.88 (t) | ~14 |

| -(C H₂)n- | ~1.2-1.4 (m) | ~22-32 |

| -C H₂-C=C | ~2.0 (m) | ~27 |

| -C H=C H- | ~5.35 (m) | ~130 |

| Propylenediamine Linker | ||

| =C-CH₂-C H₂-N | ~1.5 (m) | ~30 |

| -N-C H₂-CH₂- | ~2.6 (t) | ~50 |

| -CH₂-C H₂-CH₂- | ~1.7 (quintet) | ~30 |

| -CH₂-C H₂-NH₂ | ~2.7 (t) | ~40 |

| Amine Protons | ||

| -NH - and -NH ₂ | Variable, Broad | N/A |

This table is generated based on standard chemical shift values for analogous structural motifs. docbrown.infooregonstate.eduacs.orgorganicchemistrydata.org The exact values can vary based on solvent and experimental conditions. (t=triplet, m=multiplet)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. The nominal molecular weight of this compound is 324.6 g/mol . libretexts.org

Direct analysis by techniques like Electrospray Ionization (ESI-MS) would show a prominent protonated molecular ion [M+H]⁺ at m/z 325. Fragmentation patterns in MS/MS experiments would likely involve cleavage of the C-N bonds and fragmentation along the alkyl chain. libretexts.orgnih.gov Common fragmentation pathways for long-chain amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which is a dominant process. libretexts.org This can lead to the formation of characteristic ions that help identify the structure of the amine.

Due to the low volatility and polar nature of the compound, Gas Chromatography-Mass Spectrometry (GC-MS) analysis typically requires derivatization. A common method involves acylation of the amine groups with an agent like trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net This procedure creates a more volatile and thermally stable derivative suitable for GC analysis. The resulting bis(trifluoroacetyl) derivative will have a significantly higher molecular weight, and its mass spectrum will show characteristic fragments resulting from the loss of the trifluoroacetyl groups and cleavage at the nitrogen atoms. researchgate.net This derivatization approach is highly effective for identifying and quantifying long-chain N-alkyl-1,3-propanediamines in complex mixtures. researchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from reactants, byproducts, or other components in a mixture, as well as for assessing its purity and determining its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Given the compound's basic nature and long alkyl chain, reversed-phase (RP) HPLC is a suitable technique.

A reported method utilizes a specialized reverse-phase column, such as a Newcrom R1, which has low silanol (B1196071) activity, making it well-suited for analyzing basic compounds like amines. orgchemboulder.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water, with an acid additive like phosphoric acid or formic acid. orgchemboulder.comresearchgate.net The acid serves to protonate the amine groups, improving peak shape and retention characteristics. For applications where the eluent is directed to a mass spectrometer (LC-MS), a volatile acid like formic acid is used instead of phosphoric acid. orgchemboulder.comresearchgate.net Detection can be accomplished using a variety of detectors, including UV (if the compound or a derivative has a chromophore), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD), which are universal detectors suitable for compounds lacking a strong chromophore.

Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. This compound itself has a high boiling point and is prone to adsorption on standard GC columns due to its polar amine groups, making direct analysis challenging. vscht.cz

Therefore, GC analysis is more commonly applied to volatile impurities or starting materials that might be present in a sample. For the analysis of the target compound itself, as mentioned previously, derivatization is necessary to increase its volatility and reduce its polarity. researchgate.net The trifluoroacetylated derivative, for example, can be readily analyzed by GC, often using a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net The use of a flame ionization detector (FID) provides quantitative data, while coupling the GC to a mass spectrometer (GC-MS) allows for definitive identification of the derivatized compound and any related impurities. researchgate.net

Surface Characterization Techniques for Adsorbed Layers

The effectiveness of this compound in applications such as corrosion inhibition is intrinsically linked to its ability to form a persistent, protective film on a substrate's surface. Understanding the morphology, thickness, and electrochemical properties of this adsorbed layer is paramount. To this end, researchers employ a variety of sophisticated surface characterization techniques.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the surface topography of materials at the micro- and nanoscale. In the context of this compound research, these techniques provide direct visual evidence of the formation and quality of the protective film.

SEM analysis of steel surfaces before and after exposure to corrosive environments containing this compound reveals significant differences in surface morphology. In the absence of the inhibitor, SEM images typically show a rough and damaged surface, characteristic of corrosive attack. Conversely, surfaces treated with the diamine compound exhibit a noticeably smoother and more uniform appearance, indicating the presence of a protective adsorbed layer that mitigates corrosion.

AFM provides quantitative data on surface roughness, offering a more detailed understanding of the film's effectiveness. For instance, studies on 20# steel in a hydrochloric acid environment have shown a significant decrease in surface roughness after the addition of a corrosion inhibitor formulation based on this compound. mat-pro.com The three-dimensional images generated by AFM can clearly depict the smoothing effect of the inhibitor film, which fills in the microscopic pits and valleys on the metal surface.

Electrochemical techniques are indispensable for studying the in-situ behavior of this compound at the metal-solution interface. Among these, Electrochemical Impedance Spectroscopy (EIS) is a particularly powerful non-destructive method for characterizing the properties of the adsorbed film and quantifying its protective efficacy.

EIS measurements involve applying a small amplitude AC signal over a range of frequencies to the electrode (the metal sample) and measuring the impedance response. The resulting data, often presented as Nyquist or Bode plots, can be fitted to an equivalent electrical circuit model to extract key parameters that describe the corrosion process.

In studies involving this compound as a corrosion inhibitor, the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) are of primary interest. An increase in the Rct value in the presence of the inhibitor signifies a greater resistance to the charge transfer processes that drive corrosion, indicating the formation of a protective barrier. Concurrently, a decrease in the Cdl value is typically observed, which is attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer as the inhibitor molecules adsorb onto the surface. Research has demonstrated that with increasing concentrations of inhibitors like this compound, the Rct values increase, and the Cdl values decrease, confirming the formation of an effective insulating layer. asianpubs.org

Development of Novel Analytical Approaches for this compound

While established techniques like SEM, AFM, and EIS provide foundational insights, the ongoing research into the behavior of this compound has spurred the application of more advanced and complementary analytical methods. The "novelty" in this context often lies not in the invention of entirely new techniques, but in the innovative application and combination of existing ones to gain a more holistic understanding of the compound's interfacial behavior.

One such advanced technique is the Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) . researchgate.netelsevierpure.comnih.govbiolinscientific.com QCM-D is a highly sensitive method capable of measuring minute changes in mass and viscoelastic properties of thin films in real-time. elsevierpure.combiolinscientific.com This technique has been employed to study the adsorption kinetics of this compound-based formulations onto metal surfaces. researchgate.net By monitoring the changes in frequency (related to mass) and dissipation (related to the film's rigidity), researchers can gain dynamic insights into the formation, stability, and structural properties of the adsorbed layer. elsevierpure.comnih.govbiolinscientific.com

X-ray Photoelectron Spectroscopy (XPS) is another powerful surface-sensitive technique that is increasingly used to analyze the chemical composition of the protective films formed by this compound. diva-portal.orgresearchgate.netresearchgate.net XPS can identify the elements present on the surface and their chemical states, providing direct evidence of the adsorption of the inhibitor and its interaction with the metal substrate. diva-portal.orgresearchgate.netresearchgate.net For example, the detection of nitrogen and specific carbon species on a steel surface after treatment with the diamine would confirm its presence in the protective layer.

Furthermore, the development of novel analytical approaches often involves the synergistic use of multiple techniques to build a comprehensive picture. For instance, combining the electrochemical data from EIS with the surface morphology from SEM/AFM and the real-time adsorption data from QCM-D allows for a more robust correlation between the inhibitor's film-forming properties and its performance. This multi-pronged approach is essential for the rational design and optimization of formulations containing this compound for various industrial applications. The development of high-throughput screening methods, which may incorporate miniaturized electrochemical cells, also represents a novel approach to rapidly evaluate the effectiveness of different inhibitor formulations.

Environmental Behavior and Biogeochemical Transformation of N 9 Octadecenyl 1,3 Propylenediamine

Biodegradation Pathways and Kinetics in Environmental Compartments

Biodegradation is a primary mechanism for the environmental breakdown of N-(9-octadecenyl)-1,3-propylenediamine. The process is largely dependent on the presence of adapted microbial communities and environmental conditions, particularly the availability of oxygen.

Under aerobic conditions, such as those found in surface waters, this compound is expected to undergo biodegradation. Studies on analogous long-chain alkylamines have demonstrated their potential for ready biodegradability. nih.govnih.gov The primary biodegradation pathway for fatty amines often involves a "central fission" where the C-N bond is cleaved. nih.gov For this compound, this would likely involve an initial cleavage of one of the C-N bonds, catalyzed by amine dehydrogenase enzymes found in microorganisms like Pseudomonas species. oup.com

This initial step would yield an aldehyde (octadecenal) and 1,3-diaminopropane (B46017). The resulting long-chain aldehyde is then typically oxidized to the corresponding fatty acid (oleic acid), which can be further metabolized through the β-oxidation cycle. nih.gov The 1,3-diaminopropane portion is a simpler molecule that can also be utilized by microorganisms as a source of carbon and nitrogen.

The kinetics of aerobic biodegradation can be influenced by factors such as the concentration of the compound, as high concentrations of some fatty amine derivatives can be toxic to microorganisms. nih.gov To overcome this, testing methodologies for ready biodegradability, such as those outlined in OECD Guideline 301, may be modified by using lower test concentrations or incorporating a sorbent like silica (B1680970) gel to reduce the bioavailable concentration to non-toxic levels. oecd.orgresearchgate.netresearchgate.net

Table 1: Predicted Aerobic Biodegradation Pathway of this compound

| Step | Reactant | Enzyme/Process | Product(s) |

| 1 | This compound | Amine Dehydrogenase | Octadecenal + 1,3-Diaminopropane |

| 2 | Octadecenal | Alkanal Dehydrogenase | Oleic Acid |

| 3 | Oleic Acid | β-oxidation | Acetyl-CoA |

This table is a representation of the likely biodegradation pathway based on studies of analogous compounds.

In anaerobic environments like sediments and deep soils, the biodegradation of this compound is expected to proceed at a slower rate compared to aerobic conditions. While specific studies on this compound are limited, research on the anaerobic degradation of other long-chain alkylamines by denitrifying bacteria, such as Pseudomonas stutzeri, has been documented. oup.com

Under anaerobic denitrifying conditions, the degradation pathway is also proposed to start with the cleavage of the C-N bond to form an alkanal, which is then oxidized to the corresponding fatty acid. oup.com The rate and extent of anaerobic transformation can be influenced by the presence of suitable electron acceptors, such as nitrate.

Environmental Distribution and Partitioning Behavior

The environmental distribution of this compound is largely governed by its physicochemical properties, particularly its low water solubility and high affinity for organic matter. wikipedia.org